2-Bromo-6-methoxy-4-methylpyridin-3-amine
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a class of pyridine derivatives where one or more hydrogen atoms on the pyridine ring have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The introduction of a halogen atom significantly alters the electronic properties and reactivity of the pyridine ring. acs.org Halogens are electron-withdrawing groups, which makes the pyridine ring more electron-deficient and susceptible to nucleophilic substitution reactions. nih.gov This is in contrast to the typical electrophilic substitution reactions that benzene (B151609) and other aromatic compounds undergo. nih.gov
The position of the halogen atom on the pyridine ring is crucial in determining its reactivity. For instance, halogens at the 2- and 4-positions are particularly prone to displacement by nucleophiles. nih.gov In the case of 2-Bromo-6-methoxy-4-methylpyridin-3-amine, the bromine atom at the 2-position makes this site a key handle for synthetic transformations. Chemists can utilize this reactivity in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental tools for building molecular complexity.
Furthermore, the presence of other substituents, such as the methoxy (B1213986), methyl, and amino groups in this compound, further modulates the reactivity of the pyridine core. These groups can influence the regioselectivity of reactions and provide additional points for chemical modification.
Significance of Pyridine-Based Scaffolds in Modern Organic and Medicinal Chemistry
Pyridine and its derivatives are among the most important heterocyclic compounds in organic and medicinal chemistry. ukolegija.ltnih.gov The pyridine ring is a common structural motif found in a wide range of natural products, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), and coenzymes such as NAD and NADP. nih.govrsc.org
The prevalence of the pyridine scaffold in bioactive molecules has made it a "privileged scaffold" in drug discovery. mdpi.com This means that the pyridine ring system is a versatile template that can be decorated with various functional groups to create libraries of compounds with diverse pharmacological activities. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance the solubility and bioavailability of a drug molecule. mdpi.comresearchgate.net
The introduction of a pyridine motif can significantly improve the pharmacological profile of a drug candidate by enhancing its potency, metabolic stability, and cell permeability. nih.govresearchgate.net There are numerous examples of successful drugs that contain a pyridine ring, spanning a wide range of therapeutic areas. nih.gov These include drugs for treating tuberculosis, HIV/AIDS, cancer, and arthritis, among others. ukolegija.ltnih.gov The continued exploration of pyridine derivatives, such as this compound, as building blocks in drug discovery programs highlights the enduring importance of this heterocyclic system in the quest for new and improved medicines. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methoxy-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-3-5(11-2)10-7(8)6(4)9/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJPRLODJVTPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601484 | |
| Record name | 2-Bromo-6-methoxy-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135795-51-6 | |
| Record name | 2-Bromo-6-methoxy-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Bromo 6 Methoxy 4 Methylpyridin 3 Amine and Its Derivatives
Direct Synthesis Approaches to the Core 2-Bromo-6-methoxy-4-methylpyridin-3-amine Structure
The direct synthesis of the this compound core involves the strategic introduction of amino, bromo, and methoxy (B1213986) substituents onto the 4-methylpyridine (B42270) ring. This requires a careful sequence of reactions that control regioselectivity.
The introduction of an amino group onto a pyridine (B92270) ring is a fundamental transformation in heterocyclic chemistry. Several methods are available for the amination of pyridines, which could be adapted for the synthesis of the target compound.
One of the most classic methods is the Chichibabin reaction , which involves the treatment of a pyridine with sodium amide to introduce a primary amino group, typically at the C2 position. ntu.edu.sgyoutube.com The reaction proceeds via nucleophilic amination followed by hydride elimination. youtube.com While powerful, this reaction often requires high temperatures and can lead to mixtures of isomers, especially with substituted pyridines. youtube.com A modified protocol using a sodium hydride-iodide composite has been developed to facilitate the Chichibabin amination with primary alkylamines under milder conditions. ntu.edu.sg
Electrophilic amination presents an alternative route. Reagents like hydroxylamine (B1172632) derivatives can be used to introduce an amino group onto the pyridine nitrogen, forming N-aminopyridinium salts, which can then be rearranged or further manipulated. nih.gov For instance, O-(2,4-dinitrophenyl)hydroxylamine (DPH) has been effectively used for the N-amination of various pyridine derivatives. nih.gov
Another modern approach involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts . These salts can then react with nitrogen nucleophiles, such as sodium azide, to introduce an amino group with high regioselectivity, often at the 4-position. nih.gov This method offers a distinct advantage by proceeding from C-H bond precursors. nih.gov
The synthesis of substituted pyridin-3-amines, such as the target molecule, can also be achieved through formal (3+3) cycloaddition reactions between enamines and unsaturated aldehydes or ketones. nih.govacs.org This organocatalyzed approach provides access to tri- or tetrasubstituted pyridine scaffolds. nih.govacs.org
| Amination Method | Reagents | Position of Amination | Key Features |
| Chichibabin Reaction | Sodium amide (NaNH₂) | C2 (typically) | High temperature, classic method. youtube.com |
| Modified Chichibabin | NaH-iodide composite, primary amine | C2 | Milder conditions. ntu.edu.sg |
| Electrophilic Amination | O-(2,4-dinitrophenyl)hydroxylamine | N-amination | Forms N-aminopyridinium salts. nih.gov |
| Phosphonium Salt Method | Phosphine (B1218219), NaN₃ | C4 (typically) | High regioselectivity, from C-H bonds. nih.gov |
| Cycloaddition | Enamines, enals/ketones | Variable | Builds the substituted pyridine ring. nih.govacs.org |
The installation of bromo and methoxy groups onto the pyridine ring requires regioselective strategies. The electronic nature of the pyridine ring, being electron-deficient, dictates the approach for these substitutions.
Halogenation of pyridines is often challenging due to the ring's deactivation towards electrophilic aromatic substitution (EAS). nih.govnsf.gov EAS reactions, when they do occur, typically direct incoming electrophiles to the 3-position but often require harsh conditions like strong acids and high temperatures. nih.govnih.gov To overcome these limitations, alternative strategies have been developed. One such method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for mild and highly regioselective 3-halogenation. nsf.govnih.gov For 4-halogenation, pyridines can be converted to phosphonium salts, which are then displaced by halide nucleophiles. nih.gov
Alkoxylation can be achieved through nucleophilic aromatic substitution (SNAr) if a suitable leaving group (like a halogen) is present at an activated position (C2 or C4). For the synthesis of the target molecule, a methoxy group needs to be introduced at the C6 position. This can be accomplished by reacting a 6-halopyridine precursor with sodium methoxide. Another approach involves the reaction of 3-halopyridines with alcohols in the presence of a strong base like KHMDS, which proceeds through a pyridyne intermediate to yield 4-alkoxylated pyridines. thieme-connect.com
A plausible synthetic route to the core structure could involve starting with a pre-functionalized pyridine. For example, the synthesis of 2-bromo-3-methoxy-6-methylpyridine (B185322) has been reported by the methylation of 2-bromo-3-hydroxy-6-methyl-pyridine using potassium carbonate and iodomethane. chemicalbook.com Similarly, 2-bromo-6-iodo-3-methoxypyridine (B1278952) was synthesized from 2-bromo-3-hydroxy-6-iodopyridine. Bromination can be achieved using reagents like N-bromosuccinimide (NBS). The final amination step at the C3 position would then complete the synthesis.
| Substitution Type | Method | Reagents | Regioselectivity |
| 3-Halogenation | EAS | Halogen, Lewis/Brønsted Acid | 3-position (harsh conditions). nih.gov |
| 3-Halogenation | Zincke Imine Intermediate | Zincke salt, Halogenating agent | 3-position (mild conditions). nsf.govnih.gov |
| 4-Halogenation | Phosphonium Salt Displacement | Phosphine, Halide source | 4-position. nih.gov |
| Alkoxylation | SNAr | Sodium Alkoxide | C2/C4/C6 (requires leaving group). |
| Alkoxylation | Pyridyne Intermediate | Alcohol, Strong Base (KHMDS) | C4 (from 3-halopyridine). thieme-connect.com |
Functionalization via Cross-Coupling Reactions
Once the this compound core is synthesized, the bromine atom at the C2 position serves as a versatile handle for further functionalization using various transition-metal-catalyzed cross-coupling reactions.
The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of the target molecule, the C2-bromo substituent can be coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, alkyl, or alkenyl groups. nih.gov
Research has demonstrated the successful Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base. mdpi.comresearchgate.net This highlights the feasibility of this reaction on a closely related substrate. A key consideration for substrates with free amino groups is the potential for the amine to bind to the palladium center, which can sometimes inhibit catalysis. However, it has been reported that the deprotonation of the amine-palladium complex by a base like K₃PO₄ can mitigate this issue. mdpi.com Alternatively, the amine can be protected, for instance as an acetamide (B32628), to ensure efficient coupling. mdpi.comresearchgate.net An efficient Suzuki-Miyaura reaction has also been developed for unprotected ortho-bromoanilines, which is structurally relevant to the target compound, demonstrating broad substrate compatibility. nih.gov
| Catalyst / Ligand | Base | Solvent | Substrate Scope | Ref. |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Arylboronic acids | mdpi.com |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Benzyl, alkyl, aryl, alkenyl, heteroaromatic boronic esters | nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be applied to the 2-bromo position of the title compound to introduce a variety of primary or secondary amines, leading to the synthesis of 2,3-diaminopyridine (B105623) derivatives.
The amination of 2-bromopyridines has been extensively studied. acs.org The use of chelating bis(phosphine) ligands is often crucial to overcome the inhibitory chelation of the pyridine substrate to the palladium catalyst. acs.org A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, which allows for the introduction of small alkylamines like methylamine (B109427) and ethylamine. acs.orgacs.orgnih.gov The typical conditions involve a palladium source like Pd(OAc)₂, a phosphine ligand such as dppp (B1165662) (1,3-bis(diphenylphosphino)propane), and a base like sodium tert-butoxide (NaOt-Bu). acs.orgamazonaws.com
A specific example of a Buchwald-Hartwig amination involved reacting 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane using a Pd₂(dba)₃/BINAP catalytic system, affording the coupled product in good yield. chemspider.com This demonstrates the applicability of the reaction to pyridine scaffolds bearing a methyl group, similar to the target molecule.
| Palladium Source | Ligand | Base | Amine Scope | Key Condition |
| Pd(OAc)₂ | dppp | NaOt-Bu | Volatile amines (methyl, ethyl, etc.) | Sealed tube, 80 °C. acs.orgacs.org |
| Pd₂(dba)₃ | rac-BINAP | NaOt-Bu | Diamines (e.g., diaminocyclohexane) | Inert atmosphere, 80 °C. chemspider.com |
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can participate in unique mechanistic pathways, including those involving radical intermediates, enabling transformations that are challenging with palladium. nih.gov
For bromopyridine scaffolds, nickel-catalyzed reactions can be used for various C-C and C-heteroatom bond formations. For instance, polymer-bound bromophenols have been shown to undergo Ni(0)-catalyzed cross-coupling with Grignard reagents, a reaction that could be adapted for bromopyridines. nih.gov More advanced nickel-photoredox systems leverage photocatalytically generated bromine radicals to achieve enantioselective C(sp³)–H cross-couplings, showcasing the potential for complex molecular construction. thieme-connect.de
Heterogeneous single-atom nickel catalysts are also being developed for sustainable C(sp²)–C(sp³) coupling reactions, demonstrating high activity and selectivity. acs.org The optimization of these nickel-catalyzed processes often involves tuning the ligand, solvent, and reaction conditions to control selectivity and yield. For example, in nickel-catalyzed hydroarylation reactions, the choice of ligand was found to be critical in controlling the linear-to-branched product ratio. youtube.com These methodologies represent a frontier in the functionalization of scaffolds like this compound, offering new avenues for creating structural diversity.
Scaffold Derivatization and Analog Synthesis from this compound Precursors
Starting with precursors like this compound, chemists can employ a variety of reactions to modify the scaffold and synthesize a diverse library of analogs. The existing functional groups—the bromine atom, the amino group, and the methoxy group—each provide distinct handles for chemical modification.
The functional groups on the pyridine ring serve as anchor points for introducing a wide array of substituents through various organic reactions. The bromine atom is particularly valuable for cross-coupling reactions, while the amino group can be readily acylated or transformed into other functionalities.
Key strategies include:
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Starting with a bromo-aminopyridine derivative, such as 5-bromo-2-methylpyridin-3-amine, various arylboronic acids can be coupled to the pyridine ring in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). mdpi.com This one-pot synthesis strategy allows for the introduction of a wide range of substituted and unsubstituted aryl groups at the bromine-bearing position, yielding novel pyridine derivatives in moderate to good yields. mdpi.com The amino group on the ring can influence reactivity in these couplings due to potential coordination with the palladium catalyst.
Amination and Acylation: The amino group can be modified to introduce further diversity. For instance, it can be acylated, as demonstrated by the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) to form N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This acetamide can then undergo subsequent coupling reactions. mdpi.com Furthermore, amination reactions, such as reacting 2,6-dibromopyridine (B144722) with primary amines like methylamine, can be used to introduce alkylamino groups, a strategy that can be adapted from microwave-assisted procedures to pressure tube methods for scalability. georgiasouthern.edu
Functional Group Interconversion: The amino group can be replaced with other functionalities. For example, a process analogous to the Sandmeyer reaction can convert a pyridin-amine into a bromo-derivative. In one procedure, 2-bromo-6-methylpyridin-4-amine (B1280533) is treated with bromine and sodium nitrite (B80452) in an aqueous hydrobromic acid solution to yield 2,4-dibromo-6-methylpyridine. guidechem.com
The following table summarizes various strategies for introducing substituents onto the pyridine scaffold.
| Reaction Type | Precursor Example | Reagents | Introduced Substituent | Product Example | Reference |
| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | Aryl group | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |
| Acylation | 5-Bromo-2-methylpyridin-3-amine | Acetic anhydride, H₂SO₄ | Acetyl group (on amine) | N-[5-bromo-2-methylpyridine-3-yl]acetamide | mdpi.com |
| Amination | 2,6-Dibromopyridine | Methylamine | Methylamino group | 2-Bromo-6-methylaminopyridine | georgiasouthern.edu |
| Diazotization/Halogenation | 2-Bromo-6-methylpyridin-4-amine | Br₂, NaNO₂, HBr (aq) | Bromo group (replaces amine) | 2,4-Dibromo-6-methylpyridine | guidechem.com |
The construction of intricate molecules often requires a sequence of reactions, where substituted pyridines serve as key intermediates. libretexts.org These multi-step syntheses allow for the methodical build-up of molecular complexity, enabling access to novel scaffolds for various applications, including the development of ligands for metal complexes. georgiasouthern.edu
A representative multi-step synthesis involves the preparation of 2-bromo-6-methylpyridin-4-amine from 2-bromo-6-methylpyridine (B113505), showcasing a sequence of functional group transformations on the pyridine ring. guidechem.com
Step 1: N-Oxidation: The synthesis begins with the oxidation of the pyridine nitrogen in 2-bromo-6-methylpyridine using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) to form 2-bromo-6-methylpyridine 1-oxide. guidechem.com
Step 2: Nitration: The resulting N-oxide is then subjected to nitration using a mixture of sulfuric and nitric acid. This step introduces a nitro group onto the ring, yielding 2-bromo-6-methyl-4-nitropyridine (B1282704) 1-oxide. guidechem.com
Step 3: Reduction: Finally, the nitro group is reduced to an amino group using a reducing agent such as iron powder in acetic acid. This step also removes the N-oxide, affording the target compound, 2-bromo-6-methylpyridin-4-amine. guidechem.com
This sequence highlights how the reactivity of the pyridine ring can be modulated to achieve a specific substitution pattern. Another complex architecture, 2,6-di(naphthalene thioureido carbamino)pyridine, is synthesized from 2,6-dimethylpyridine (B142122) through a four-step process involving oxidation, esterification, hydrazinolysis, and finally reaction with 1-naphthyl isothiocyanate. davidpublisher.com
The following table outlines the steps for a multi-step synthesis.
| Step | Starting Material | Reagents | Intermediate/Product | Purpose | Reference |
| 1 | 2-Bromo-6-methylpyridine | 3-Chloroperoxybenzoic acid (m-CPBA) | 2-Bromo-6-methylpyridine 1-oxide | Activation of pyridine ring | guidechem.com |
| 2 | 2-Bromo-6-methylpyridine 1-oxide | H₂SO₄, HNO₃ | 2-Bromo-6-methyl-4-nitropyridine 1-oxide | Introduction of nitro group | guidechem.com |
| 3 | 2-Bromo-6-methyl-4-nitropyridine 1-oxide | Fe, Acetic Acid | 2-Bromo-6-methylpyridin-4-amine | Reduction of nitro group | guidechem.com |
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and simplified procedures compared to conventional heating methods. davidpublisher.com This technology has been successfully applied to the synthesis of various pyridine-containing heterocyclic systems.
The synthesis of imidazopyridines, for example, can be significantly accelerated using microwave irradiation. The reaction between 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone (B105186) in DMF under microwave irradiation at 150°C for 10 minutes produces the desired 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine. psu.edu This is a substantial improvement over conventional methods that require refluxing for 4-6 hours. psu.edu
Similarly, microwave heating has been employed in the multi-step synthesis of pyridine-2,6-dicarboxylic acid and its derivatives. davidpublisher.com The oxidation of 2,6-dimethylpyridine with KMnO₄ was completed in 30 minutes, and the subsequent esterification to dimethyl 2,6-pyridinedicarboxylate also took 30 minutes under microwave irradiation at 375 W. davidpublisher.com The conversion to pyridine-2,6-dicarbohydrazide (B1583541) was even faster, requiring only 5 minutes at 225 W. davidpublisher.com
Another notable application is the microwave-assisted synthesis of novel 6-methoxy-5,6-dihydro-5-azapurines. nih.govacs.org In this method, formamidine (B1211174) intermediates are cyclized with trimethyl orthoformate under microwave heating, demonstrating a simple and fast route to this purine-like scaffold. nih.govacs.org The synthesis of novel 2,3-dihydro-4-pyridinones from curcumin (B1669340) and primary amines has also been achieved with reaction times not exceeding 120 seconds using microwave irradiation in the presence of a Montmorillonite K-10 catalyst. nih.gov
The table below showcases examples of microwave-assisted reactions for synthesizing pyridine derivatives.
| Reaction Type | Starting Materials | Microwave Conditions | Product | Advantage | Reference |
| Imidazopyridine Synthesis | 5-Bromo-2-aminopyridine, α-bromoketone | 150°C, 10 min, 200 W | 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine | Rapid synthesis (10 min vs 4-6 hrs) | psu.edu |
| Oxidation | 2,6-Dimethylpyridine, KMnO₄ | 30 min, 375 W | Pyridine-2,6-dicarboxylic acid | Rapid oxidation | davidpublisher.com |
| Esterification | Pyridine-2,6-dicarboxylic acid, Methanol | 30 min, 375 W | Dimethyl 2,6-pyridinedicarboxylate | Rapid esterification | davidpublisher.com |
| Hydrazinolysis | Dimethyl 2,6-pyridinedicarboxylate, Hydrazine hydrate | 5 min, 225 W | Pyridine-2,6-dicarbohydrazide | Very fast reaction | davidpublisher.com |
| Dihydropyridinone Synthesis | Curcumin, Primary amines | 120 sec, 800 W | 2,3-Dihydro-4-pyridinone | Extremely short reaction time | nih.gov |
| Azapurine Synthesis | Formamidine, Trimethyl orthoformate | 150°C, 30 min | 6-Methoxy-5,6-dihydro-5-azapurine | Simple and fast route to novel scaffolds | nih.govacs.org |
Advanced Characterization Techniques in the Academic Study of 2 Bromo 6 Methoxy 4 Methylpyridin 3 Amine
Spectroscopic Analysis for Structural Elucidation of 2-Bromo-6-methoxy-4-methylpyridin-3-amine and its Analogs
Spectroscopic techniques are indispensable for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of the atoms.
In the ¹H NMR spectrum of a compound like this compound, distinct signals are expected for the aromatic proton, the amine protons, the methoxy (B1213986) protons, and the methyl protons. The chemical shift (δ) of the single proton on the pyridine (B92270) ring is influenced by the electronic effects of the surrounding substituents. The electron-donating amino and methoxy groups and the electron-withdrawing bromo group all modulate the electron density within the ring, affecting the resonance position of this proton. The amine (-NH₂) protons typically appear as a broad singlet, while the methoxy (-OCH₃) and methyl (-CH₃) protons each present as sharp singlets, with integrations corresponding to three protons each.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each chemically non-equivalent carbon atom in the molecule gives a distinct signal. The chemical shifts of the pyridine ring carbons are particularly informative, with the carbon atom bonded to the bromine (C-Br) appearing at a characteristic shift, and the carbons bonded to the methoxy (C-O) and amino (C-N) groups also showing predictable resonances. mdpi.com For instance, in derivatives of 2-amino-6-methylpyridine, the methyl carbon typically appears around 24 ppm, while the pyridine ring carbons resonate between 105 and 158 ppm. rsc.org
While specific spectral data for this compound is not widely published, analysis of analogous structures provides insight into the expected chemical shifts.
| Proton Type | Analog Compound | Solvent | Chemical Shift (δ, ppm) |
| Pyridine-H | 2-Bromopyridine | CDCl₃ | 7.26 - 8.36 |
| Methyl (-CH₃) | N-(3-chlorophenyl)-6-methylpyridin-2-amine | CDCl₃ | 2.43 |
| Methoxy (-OCH₃) | N-(4-methoxyphenyl)-6-methylpyridin-2-amine | CDCl₃ | 3.76 |
| Carbon Type | Analog Compound | Solvent | Chemical Shift (δ, ppm) |
| Pyridine Ring Carbons | N-(3-chlorophenyl)-6-methylpyridin-2-amine | CDCl₃ | 105.9 - 157.1 |
| Methyl (-CH₃) | N-(4-methoxyphenyl)-6-methylpyridin-2-amine | CDCl₃ | 24.1 |
| Methoxy (-OCH₃) | N-(4-methoxyphenyl)-6-methylpyridin-2-amine | CDCl₃ | 55.4 |
| C-Br | 2-bromo-2-methylpropane | CDCl₃ | 65.1 |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. arxiv.org These two techniques are complementary and together offer a comprehensive vibrational profile of the compound.
For this compound, the FT-IR and FT-Raman spectra would exhibit characteristic bands corresponding to the various functional groups.
N-H Vibrations : The primary amine group (-NH₂) would show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. core.ac.uk An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. core.ac.uk
C-H Vibrations : Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹. asianpubs.org
Pyridine Ring Vibrations : The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1610 cm⁻¹ region. asianpubs.org Ring breathing modes can also be observed at lower frequencies.
C-O Stretching : The C-O stretching of the methoxy group is anticipated to produce a strong band, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
C-Br Stretching : The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. researchgate.net
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of experimental vibrational bands. core.ac.uknih.gov
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
| Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 | FT-IR, FT-Raman |
| Scissoring (Bending) | -NH₂ | 1600 - 1650 | FT-IR |
| Aromatic Stretch | C-H (Pyridine) | 3000 - 3100 | FT-IR, FT-Raman |
| Aliphatic Stretch | C-H (Methyl, Methoxy) | 2850 - 3000 | FT-IR, FT-Raman |
| Ring Stretch | C=C, C=N (Pyridine) | 1400 - 1610 | FT-IR, FT-Raman |
| Asymmetric Stretch | C-O (Methoxy) | 1200 - 1300 | FT-IR |
| Stretch | C-Br | 500 - 600 | FT-IR, FT-Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic and heteroaromatic systems. The absorption maxima (λ_max) and molar absorptivities (ε) are characteristic of the compound's electronic structure.
The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted pyridine ring. The positions and intensities of these absorption bands are influenced by the auxochromic (amino, methoxy) and chromophoric groups attached to the ring. Electron-donating groups like -NH₂ and -OCH₃ typically cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). Quantum-chemical investigations of aminopyridines show that their long-wavelength absorption bands are often formed by several electronic transitions of varying nature and intensity. researchgate.net The presence of the bromine atom can also influence the spectral properties.
| Transition Type | Chromophore | Expected λ_max Range (nm) |
| π → π | Substituted Pyridine Ring | 250 - 350 |
| n → π | Pyridine Ring (N atom) | > 300 (often weak) |
Mass Spectrometry (LC-MS) for Compound Verification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS), it allows for the separation, detection, and identification of individual components in a mixture, as well as the verification of the molecular weight of a synthesized compound. nih.gov
For this compound (C₇H₉BrN₂O), the calculated monoisotopic molecular weight is approximately 215.99 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity at m/z values separated by 2 Da (i.e., [M]⁺ and [M+2]⁺).
Fragmentation patterns observed in the mass spectrum provide further structural evidence. wikipedia.orgslideshare.net Common fragmentation pathways for this molecule could include:
α-cleavage : Cleavage of bonds adjacent to the amine or methoxy groups. libretexts.orgmiamioh.edu
Loss of a methyl radical (-CH₃) from the methoxy group, resulting in an [M-15]⁺ ion.
Loss of a methoxy radical (-OCH₃) , leading to an [M-31]⁺ ion.
Loss of the bromine atom (-Br) , resulting in an [M-79/81]⁺ ion.
| Ion | Description | Expected m/z (using ⁷⁹Br) |
| [M]⁺ | Molecular Ion | ~216.0 |
| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | ~218.0 |
| [M-15]⁺ | Loss of -CH₃ | ~201.0 |
| [M-31]⁺ | Loss of -OCH₃ | ~185.0 |
| [M-79]⁺ | Loss of -Br | ~137.0 |
X-ray Crystallography and Solid-State Structural Determination of this compound Derivatives
While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional (dihedral) angles can be calculated.
Analysis of Molecular Conformation and Dihedral Angles in Pyridine Systems
The solid-state conformation of a molecule is determined by a combination of intramolecular forces (steric and electronic effects) and intermolecular forces (crystal packing, hydrogen bonding). acs.org For derivatives of this compound, X-ray analysis would reveal the planarity of the pyridine ring and the orientation of its substituents.
Key structural parameters of interest include the dihedral angles between the plane of the pyridine ring and the substituents. For example, the C-O-C plane of the methoxy group and the C-N plane of the amino group may be twisted relative to the ring to minimize steric hindrance. In the crystal structure of a related compound, 2-Bromo-3-hydroxy-6-methylpyridine, the bromine atom was found to be slightly displaced from the mean plane of the pyridine ring by 0.0948 Å. researchgate.net In other pyridine derivatives, dihedral angles between the pyridine ring and other attached aromatic rings can range from nearly planar (e.g., 9.86°) to significantly twisted, depending on the nature and position of the substituents. nih.govresearchgate.net Intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, would also be clearly delineated, providing insight into the crystal packing arrangement. researchgate.net
| Structural Feature | Analog Compound | Observed Value |
| Dihedral Angle (Pyridine/Benzene (B151609) Ring) | 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium | 9.86 (12)° |
| Dihedral Angle (Pyridine/Benzene Ring) | 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium | 11.2 (3)° |
| Atom Displacement from Ring Plane | 2-Bromo-3-hydroxy-6-methylpyridine | Br atom: 0.0948 Å |
Investigation of Intermolecular Interactions (Hydrogen Bonding, π-Stacking) in Crystal Lattices
Information regarding the specific intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice of this compound is not available in published scientific literature. Crystallographic studies, which are essential for determining the three-dimensional arrangement of molecules in a solid state and analyzing their interactions, have not been reported for this compound.
Consequently, a detailed analysis of the hydrogen bonding patterns and any potential π-stacking interactions, including the presentation of corresponding data in tabular format, cannot be compiled. Further experimental research, specifically single-crystal X-ray diffraction analysis, would be required to elucidate these structural features.
Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Methoxy 4 Methylpyridin 3 Amine
Quantum Chemical Calculations for 2-Bromo-6-methoxy-4-methylpyridin-3-amine and Related Structures
Quantum chemical calculations are foundational to modern chemical research, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) has become a predominant method in computational chemistry for studying substituted pyridines and other organic molecules. ias.ac.innih.gov Unlike other methods that calculate the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density, which is a simpler, three-dimensional quantity. dergipark.org.tr This approach offers a favorable balance between computational cost and accuracy, making it suitable for analyzing relatively complex structures. chemmethod.com
Applications of DFT for pyridine (B92270) derivatives are extensive and include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles. dergipark.org.tr
Vibrational Frequency Analysis: Predicting infrared and Raman spectra to characterize molecular vibrations and confirm that an optimized structure is a true energy minimum. chemmethod.com
Calculation of Electronic Properties: Investigating molecular orbitals, charge distributions, and electrostatic potentials to predict reactivity and interaction sites. researchgate.netnih.gov
Thermodynamic Properties: Estimating thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. scispace.com
DFT calculations have been successfully applied to understand the nucleophilicity of substituted pyridines, predict sites of N-oxidation, and explore the electronic properties of novel bioactive pyridine derivatives. ias.ac.innih.govnih.gov
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is the part of the calculation that approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.
A widely used and well-validated combination for organic molecules is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p). dergipark.org.trchemmethod.com
B3LYP: This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional. dergipark.org.trchemmethod.com It is known for providing reliable results for a wide range of chemical systems.
6-311++G(d,p): This notation describes the basis set with specific features:
6-311G: A triple-zeta basis set, meaning each atomic orbital is represented by three separate functions, allowing for greater flexibility in describing electron distribution.
++: These symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions.
(d,p): These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow orbitals to change shape and "polarize" in response to the molecular environment, which is essential for accurately calculating bonding and electronic properties. nih.govchemmethod.com
This level of theory, B3LYP/6-311++G(d,p), is considered a high-accuracy approach suitable for predicting the geometry and electronic structure of molecules like this compound with minimal deviations from experimental values. chemmethod.com
Electronic Structure and Reactivity Descriptors of this compound
Reactivity descriptors derived from DFT calculations help identify the most reactive sites within a molecule and predict its chemical behavior.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group.
LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity of the molecule. youtube.com The LUMO is often distributed over the aromatic system.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. scispace.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. scispace.comiucr.org
Theoretical calculations on substituted pyridines and related heterocyclic systems consistently use FMO analysis to evaluate their reactivity profiles. ias.ac.inresearchgate.net
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -1.92 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| Energy Gap (ΔE) | 3.93 | Indicates chemical reactivity and stability. |
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged reactants. nih.govuni-muenchen.de
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group. nih.govresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. The hydrogen atoms of the amine group are expected to be the most positive regions. researchgate.netwolfram.com
Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.
MEP analysis is a standard method for predicting the reactive sites of substituted pyridines and other heterocyclic compounds. researchgate.netnih.gov
| Atom / Group | Expected Potential | Predicted Reactivity |
|---|---|---|
| Pyridine Nitrogen (N) | Negative (Red) | Site for electrophilic attack / protonation. |
| Methoxy Oxygen (O) | Negative (Red) | Site for electrophilic attack / hydrogen bonding. |
| Amine Hydrogens (H) | Positive (Blue) | Site for nucleophilic attack / hydrogen bonding. |
| Aromatic Ring (C, H) | Variable / Neutral (Green) | General reactivity influenced by substituents. |
Atomic charge analysis provides a quantitative measure of the partial charge on each atom in a molecule. While atomic charge is not a direct physical observable, it is a useful concept for interpreting molecular electronic structure. Mulliken population analysis is a common method for calculating these charges from quantum chemical computations. dergipark.org.tr
For this compound, the charge distribution is heavily influenced by the electronegativity of the heteroatoms.
The nitrogen and oxygen atoms are expected to carry a significant negative partial charge.
The bromine atom, being highly electronegative, will also carry a negative charge.
The carbon atoms bonded to these heteroatoms will, in turn, carry a partial positive charge.
The hydrogen atoms, particularly those on the amine group, will be positively charged.
This charge distribution is critical for understanding the molecule's dipole moment and its interactions with other polar molecules. dergipark.org.trchemmethod.com
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| Pyridine Nitrogen (N1) | -0.65 |
| Amine Nitrogen (N2) | -0.82 |
| Methoxy Oxygen (O) | -0.58 |
| Bromine (Br) | -0.15 |
Chemical Hardness, Softness, and Electrophilicity Indices
Conceptual Density Functional Theory (DFT) is a fundamental framework for quantifying the reactivity of chemical species through various descriptors, including chemical hardness (η), softness (S), and the electrophilicity index (ω). These indices are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies:
η ≈ (ELUMO - EHOMO) / 2
Chemical Softness (S) is the reciprocal of hardness (S = 1/2η) and signifies the ease with which a molecule's electron cloud can be polarized. Higher softness indicates greater reactivity.
Electrophilicity Index (ω) , introduced by Parr, quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. It is defined as:
ω = μ2 / 2η
where μ is the electronic chemical potential, approximated as μ ≈ (EHOMO + ELUMO) / 2.
While specific DFT calculations for this compound are not published, a quantum chemical study on the analogous compound, 2-Bromo-3-hydroxy-6-methyl pyridine, using the B3LYP method with a 6-311G(d,p) basis set, provides valuable insights researchgate.net. The frontier orbital energy gap (ELUMO - EHOMO) for this molecule was calculated to be 5.39512 eV researchgate.net. Using this value, we can estimate the chemical hardness.
Interactive Data Table: Calculated Reactivity Descriptors for a Structurally Similar Pyridine Derivative
| Descriptor | Formula | Calculated Value (eV) for 2-Bromo-3-hydroxy-6-methyl pyridine researchgate.net |
| HOMO Energy | EHOMO | Value not explicitly stated |
| LUMO Energy | ELUMO | Value not explicitly stated |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.39512 |
| Chemical Hardness (estimated) | η ≈ ΔE / 2 | 2.69756 |
| Chemical Softness (estimated) | S = 1 / (2η) | 0.18535 |
| Electronic Chemical Potential | μ ≈ (EHOMO + ELUMO) / 2 | Cannot be calculated |
| Electrophilicity Index | ω = μ2 / 2η | Cannot be calculated |
It is important to note that the substitution pattern in this compound, with a methoxy group at position 6, a methyl group at position 4, and an amine group at position 3, will influence its electronic properties compared to the studied analogue. The electron-donating nature of the methoxy, methyl, and amino groups is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and thus increased softness and reactivity. The precise quantitative effects, however, would require specific DFT calculations for the target molecule.
Computational Prediction of Reaction Pathways and Mechanisms involving Bromopyridine Amines
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding the role of intermediates and transition states. For bromopyridine amines, theoretical investigations can shed light on their reactivity in various organic transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and electrophilic additions.
The prediction of reaction pathways often involves the following computational steps:
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactants and products, confirming that the identified transition state is correct for the reaction of interest.
For a molecule like this compound, several reaction pathways could be computationally explored. For instance, in a nucleophilic aromatic substitution reaction, theoretical calculations could determine whether the nucleophile is more likely to attack the carbon atom bearing the bromine or another position on the pyridine ring. The calculations would involve modeling the approach of the nucleophile, locating the transition state for the formation of the Meisenheimer complex (the intermediate), and calculating the activation energy for the departure of the bromide leaving group.
Similarly, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), computational studies can model the individual steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. These models can help predict the optimal catalyst, ligands, and reaction conditions. The electronic and steric effects of the methoxy, methyl, and amino substituents on the pyridine ring would be crucial factors in these computational models, influencing the energetics of the catalytic cycle.
While specific computational studies on the reaction pathways of this compound are not available, the general principles of computational reaction mechanism prediction are well-established and have been successfully applied to a wide range of organic reactions involving substituted pyridines. These theoretical approaches provide a powerful complement to experimental studies in understanding and predicting the chemical behavior of complex molecules.
Applications and Advanced Research Directions for 2 Bromo 6 Methoxy 4 Methylpyridin 3 Amine Scaffold
Role in Medicinal Chemistry Scaffold Design and Drug Discovery Research
The pyridine (B92270) ring is a prevalent heterocyclic motif found in numerous FDA-approved drugs. nih.gov The strategic functionalization of this core, as seen in 2-bromo-6-methoxy-4-methylpyridin-3-amine, allows for the fine-tuning of molecular properties to achieve desired biological activities.
Design Principles for Pyridine and Pyridinone Bioisosteres
Bioisosterism, the replacement of a functional group with another that retains the parent molecule's biological activity, is a fundamental strategy in drug design. mdpi.com Pyridine and its oxidized form, pyridone, are frequently employed as bioisosteres for other aromatic and heterocyclic rings to enhance potency, selectivity, and pharmacokinetic profiles. nih.govfrontiersin.org
Pyridones, for instance, can act as both hydrogen bond donors and acceptors and are used as bioisosteres for phenyls, pyridines, and other nitrogen- or oxygen-containing heterocycles. nih.gov This versatility allows medicinal chemists to modulate properties like lipophilicity, aqueous solubility, and metabolic stability. nih.gov The aminopyridine scaffold can be considered a bioisostere for a variety of structures, and its derivatives are explored for a wide range of biological activities. nih.govrsc.org The specific substitution pattern of this compound, with its electron-donating methoxy (B1213986) and amino groups and the electron-withdrawing bromine atom, offers a unique template for creating diverse bioisosteric replacements in drug candidates.
Table 1: Bioisosteric Relationships of Pyridine and Pyridinone Scaffolds
| Scaffold | Common Bioisosteric Replacements | Key Properties Modified |
| Pyridine | Phenyl, Thiophene, Pyridazine | Electronic distribution, hydrogen bonding capacity, metabolic stability |
| Pyridinone | Amide, Phenol, Pyrimidine | Hydrogen bond donor/acceptor character, solubility, lipophilicity |
Fragment-Based Drug Design Strategies Utilizing Pyridine Amines
Fragment-based drug design (FBDD) has emerged as a powerful approach for identifying lead compounds. nih.govkuleuven.be This method involves screening small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These initial hits are then grown or linked together to create more potent and selective drug candidates. youtube.com
Pyridine amines, due to their small size, defined vectors for chemical elaboration, and ability to form key hydrogen bond interactions, are ideal fragments for FBDD. nih.govnih.gov The this compound scaffold provides multiple points for modification, allowing for systematic exploration of the chemical space around a target's binding site. The bromine atom, for example, can be readily replaced through various cross-coupling reactions, enabling the "growth" of the fragment in a specific direction to improve binding affinity. nih.gov
Structure-Activity Relationship (SAR) Studies on Pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by systematically modifying their chemical structure and observing the effect on biological activity. nih.govrsc.org For pyridine derivatives, SAR studies have revealed key insights into the features that govern their therapeutic effects. nih.govnih.gov
The position and nature of substituents on the pyridine ring significantly influence activity. For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, specific substitutions were found to be critical for their inhibitory activity against Nek2, a kinase implicated in cancer. nih.govdocumentsdelivered.com Similarly, studies on aminopyridine derivatives have demonstrated that modifications to the amino group and the pyridine ring can dramatically alter their potency and selectivity as enzyme inhibitors. rsc.org The this compound scaffold, with its distinct substitution pattern, provides a rich platform for conducting detailed SAR studies to develop highly potent and selective therapeutic agents.
Molecular Docking Studies with Biological Targets (e.g., IDH1, Met kinase, KasA, iNOS)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. mdpi.commdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the interactions that drive biological activity. nih.govnih.gov
Aminopyridine derivatives have been the subject of numerous molecular docking studies against a variety of biological targets. For example, 2-aminopyridine (B139424) derivatives have been investigated as inhibitors of c-Met kinase, a target in cancer therapy. nih.govmdpi.com Docking studies revealed that these compounds form key hydrogen bonds and electrostatic interactions within the kinase's active site, with residues like Tyr1230 and Arg1208 being crucial for binding. nih.govmdpi.com
Similarly, aminopyridines have been docked into the active sites of other enzymes, including:
Inducible Nitric Oxide Synthase (iNOS): Docking studies have shown that aminopyridine derivatives can bind to the heme pocket of iNOS, with specific interactions anchoring the aminopyridine core. researchgate.netresearchgate.net
Potassium Channels: Molecular docking has been used to identify the binding sites of aminopyridines in voltage-gated K+ channels, suggesting that the interaction is driven by the formation of multiple hydrogen bonds. nih.gov
Table 2: Key Interactions of Aminopyridine Derivatives with Biological Targets from Molecular Docking Studies
| Biological Target | Key Interacting Residues | Type of Interaction | Reference |
| c-Met Kinase | Tyr1230, Arg1208 | Hydrogen bonds, electrostatic interactions | nih.govmdpi.com |
| iNOS | Heme, Glu371 (in eNOS) | Hydrogen bonds, coordination to heme | researchgate.net |
| K+ Channels | Thr107, Ala111 (in KcsA) | Hydrogen bonds | nih.gov |
Utilization as Ligands in Coordination Chemistry and Materials Science
The nitrogen atoms in the pyridine ring and the exocyclic amino group of aminopyridines make them excellent ligands for coordinating with metal ions. This property is exploited in the synthesis of novel coordination complexes and materials with interesting electronic and magnetic properties.
Synthesis of Extended Metal Atom Chains (EMACs) with Aminopyridine Ligands
Extended Metal Atom Chains (EMACs) are molecular wires consisting of a linear chain of directly bonded metal atoms held in place by surrounding organic ligands. wikipedia.org These structures are of great interest for their potential applications in nanoelectronics and for studying fundamental metal-metal interactions. acs.org
Aminopyridine-based ligands, particularly oligo-α-pyridylamines, have been instrumental in the synthesis of some of the longest known EMACs. rsc.orgresearchgate.net The ligands wrap around the metal chain, with the nitrogen atoms coordinating to the metal centers and holding them in a linear arrangement. wikipedia.org The number of nitrogen atoms in the ligand can be tailored to control the length of the metal chain. wikipedia.org While the specific use of this compound in EMAC synthesis is not detailed in the provided results, its aminopyridine core structure suggests its potential as a building block for such supramolecular assemblies. The electronic properties conferred by the bromo and methoxy substituents could be used to tune the electronic communication along the metal chain, a key parameter for their potential applications.
Design of Novel Scaffolded Ligands for Metal Complexes
The aminopyridine moiety of this compound makes it an excellent candidate for the design of novel scaffolded ligands for metal complexes. The nitrogen atom of the pyridine ring and the exocyclic amino group can act as a bidentate ligand, chelating to a metal center. The presence of the bromo, methoxy, and methyl substituents allows for fine-tuning of the steric and electronic properties of the resulting ligand, which in turn influences the geometry, stability, and reactivity of the metal complex.
The coordination chemistry of aminopyridines is a well-established and popular area of research due to their accessibility and versatility. mdpi.com They have been shown to form stable complexes with a variety of transition metals, and the resulting complexes have found applications in catalysis, electrocatalysis, and biochemistry. mdpi.comnih.gov The specific substitution pattern of this compound offers several advantages in ligand design. The methoxy group can influence the electron density on the pyridine ring, while the methyl group can provide steric bulk, affecting the coordination environment around the metal ion. The bromine atom serves as a handle for further functionalization, allowing for the creation of more complex ligand architectures through cross-coupling reactions.
| Property | Description |
| Coordination Sites | The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelate. |
| Electronic Tuning | The electron-donating methoxy group and electron-withdrawing bromine atom allow for modification of the ligand's electronic properties. |
| Steric Control | The methyl group provides steric hindrance, influencing the coordination geometry and stability of the metal complex. |
| Post-Complexation Modification | The bromine atom can be used for further reactions after the complex has been formed. |
Investigation of Magnetic and Electrical Properties of Metal-Aminopyridine Complexes
Metal complexes derived from aminopyridine ligands have been shown to exhibit interesting magnetic and electrical properties. researchgate.net The magnetic properties of these complexes are determined by the nature of the metal ion and the ligand field created by the aminopyridine scaffold. The ability to tune the electronic properties of the ligand through substitution allows for the systematic investigation of magneto-structural correlations. For instance, the coordination of this compound to paramagnetic metal ions could lead to the formation of single-molecule magnets or magnetic coordination polymers.
The electrical conductivity of these complexes is also of interest. The extended π-system of the pyridine ring, coupled with the potential for intermolecular interactions such as π-π stacking, can facilitate charge transport. The nature of the substituents on the pyridine ring can significantly impact these interactions and, consequently, the electrical properties of the material. Research in this area could lead to the development of new molecular conductors and semiconductors.
Applications in Organic Synthesis as Key Intermediates
The unique combination of functional groups in this compound makes it a valuable intermediate in organic synthesis.
Precursors for Fused Heterocyclic Compound Synthesis (e.g., imidazopyridines, thiazoles)
The ortho-relationship between the amino and bromo groups on the pyridine ring is particularly useful for the synthesis of fused heterocyclic compounds. This arrangement allows for intramolecular cyclization reactions to form a second ring fused to the pyridine core. For example, reaction with a one-carbon synthon could lead to the formation of imidazopyridines, a class of compounds with a wide range of biological activities. Similarly, reaction with a two-carbon synthon containing a sulfur atom could yield thiazolopyridines. The methoxy and methyl groups on the starting material would be carried through to the final fused product, providing additional points for diversification.
Reagents in Advanced C-C and C-N Bond Formation
The bromine atom on the pyridine ring of this compound is a versatile handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the construction of complex molecular architectures. The amino group can also participate in C-N bond formation, for example, through condensation reactions with carbonyl compounds to form imines, which can then be further elaborated.
| Reaction | Bond Formed | Reagents |
| Suzuki-Miyaura Coupling | C-C | Boronic acids/esters, Palladium catalyst, Base |
| Heck Coupling | C-C | Alkenes, Palladium catalyst, Base |
| Buchwald-Hartwig Amination | C-N | Amines, Palladium catalyst, Base |
| Condensation | C=N | Aldehydes/Ketones |
Emerging Applications in Advanced Materials Science (e.g., chiral dopants for liquid crystals)
The field of advanced materials science is constantly seeking new molecules with unique properties. While direct applications of this compound in this area are still emerging, its structural features suggest potential for use in several areas, including as a precursor for chiral dopants in liquid crystals. bldpharm.com
Future Research Perspectives and Unexplored Avenues for 2 Bromo 6 Methoxy 4 Methylpyridin 3 Amine
Development of Novel and Sustainable Synthetic Routes
The synthesis of highly substituted pyridines often involves multi-step processes that can be inefficient and generate significant waste. Future research on 2-Bromo-6-methoxy-4-methylpyridin-3-amine should prioritize the development of novel and sustainable synthetic routes that are more atom-economical and environmentally benign than traditional methods.
Key research perspectives include:
Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processing, including enhanced reaction rates, improved safety profiles, higher yields, and easier scalability. sci-hub.seresearchgate.net Future studies should explore adapting the synthesis of this compound to these technologies. For example, the Bohlmann-Rahtz pyridine (B92270) synthesis has been successfully performed in a microwave flow reactor, enabling a one-step process without the isolation of intermediates. researchgate.netbeilstein-journals.org Applying these principles could lead to a more efficient and cost-effective production of the title compound and its derivatives. vcu.edu
Green Chemistry Approaches: The development of synthesis protocols using greener solvents, catalyst-free conditions, or biocatalysis represents another important research frontier. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly desirable from a sustainability perspective. researchgate.net Exploring MCRs that could assemble the substituted pyridine core of this compound would be a significant advancement. acs.org
Exploration of Diverse Biological Activities and Targets
The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs. rsc.orgnih.gov Specifically, the 2-aminopyridine (B139424) moiety is a precursor for a wide variety of heterocyclic compounds with demonstrated biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The unique substitution pattern of this compound makes it a prime candidate for biological investigation.
Future research in this area should focus on:
Screening for Bioactivity: The compound should be subjected to broad phenotypic screening against a range of disease models. Given the known activities of related aminopyridines, initial efforts could be focused on oncology, immunology, and infectious diseases. nih.govsciencepublishinggroup.comacs.org For example, derivatives of 2-aminopyridine have shown promise as antimalarial agents. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is crucial for optimizing biological activity. researchgate.net A library of analogues should be synthesized by modifying each of the functional groups on the pyridine ring. For instance, the methoxy (B1213986) group could be replaced with other alkoxy groups, the bromine with other halogens, and the methyl group with other alkyl chains. Analysis of these derivatives would provide critical insights into how each substituent influences potency and selectivity. nih.govacs.org
Identification of Molecular Targets: Once a promising biological activity is identified, efforts must be directed toward elucidating the mechanism of action and identifying the specific molecular target(s). The structural similarity to known kinase inhibitors suggests that protein kinases could be a potential target class. Biochemical assays and chemoproteomic approaches can be employed to identify these targets.
Advanced Computational Modeling and Machine Learning Applications in Pyridine Research
Computational chemistry and machine learning are transformative tools in modern chemical research, capable of accelerating discovery by predicting molecular properties and guiding experimental design. research.google These in silico methods are particularly well-suited for exploring the potential of a novel scaffold like this compound.
Promising future directions include:
Quantum Computational Studies: Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure. researchgate.netnih.gov These studies can be used to predict geometric parameters, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is valuable for understanding the compound's reactivity, stability, and potential as a ligand in metal complexes. DFT can also be used to simulate spectroscopic properties (NMR, IR), aiding in structural confirmation. manipal.edu
Machine Learning for Property Prediction: Machine learning models, trained on large datasets of existing molecules, can predict a wide range of properties for new compounds. research.googlearxiv.org For this compound, machine learning could be used to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, which is a critical step in early-stage drug discovery. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of derivatives, helping to prioritize the most promising candidates for synthesis. researchgate.net
Virtual Screening and Molecular Docking: If a specific biological target is hypothesized (e.g., a protein kinase), molecular docking simulations can be used to predict the binding affinity and orientation of the compound within the target's active site. nih.gov This allows for a rational, structure-based design of more potent and selective inhibitors.
Expansion into Novel Material Science Applications
The functional groups present on this compound make it a highly attractive building block for the synthesis of advanced functional materials. The pyridyl nitrogen and the exocyclic amino group can act as coordination sites for metal ions, while the bromine atom provides a handle for further polymerization or cross-coupling reactions.
Future research in material science could explore:
Metal-Organic Frameworks (MOFs): Pyridyl-based ligands are widely used in the construction of MOFs due to their versatile coordination abilities. rsc.orgresearchgate.netacs.org The title compound, with its multiple potential binding sites (pyridyl-N, amino-N, methoxy-O), could be used as a multifunctional organic linker to create novel MOFs with unique topologies and properties. nih.gov Such materials could be investigated for applications in gas storage and separation, catalysis, and chemical sensing. nih.govrsc.org
Functional Polymers: Amine-functionalized polymers are a class of materials known for their stimuli-responsive behavior and applications in coatings, adhesives, and biomedicine. polysciences.comrsc.org The this compound could serve as a monomer or a functionalizing agent for polymers. The amino group can enhance properties like cell adhesion for biomedical scaffolds or provide a site for tethering bioactive molecules. nih.gov The bromine atom allows for its incorporation into polymer chains via cross-coupling reactions.
Organic Electronics: Substituted pyridines are being investigated for their potential in organic electronics, such as in organic light-emitting diodes (OLEDs). manipal.edu The fluorescent properties of aminopyridine derivatives suggest that materials derived from this scaffold could have interesting photophysical characteristics. nih.gov Future work could involve synthesizing oligomers or polymers incorporating this moiety and evaluating their electronic and optical properties for potential use in electronic devices.
Table of Future Research Perspectives
| Section | Key Objective | Suggested Methodology | Potential Impact |
|---|---|---|---|
| 6.1. Synthesis | Develop efficient, sustainable, and scalable synthetic routes. | C-H functionalization, flow chemistry, microwave-assisted synthesis, multicomponent reactions. rsc.orgbeilstein-journals.orgacs.org | Reduced cost, waste, and environmental impact; increased accessibility of the compound for further research. |
| 6.2. Biology | Discover and optimize novel biological activities. | High-throughput screening, structure-activity relationship (SAR) studies, target identification assays. nih.govnih.gov | Identification of new lead compounds for drug discovery in areas like oncology, infectious diseases, or inflammation. |
| 6.3. Computation | Predict properties and guide experimental design. | Density Functional Theory (DFT), machine learning (QSAR, ADMET prediction), molecular docking. researchgate.netnih.govresearchgate.net | Accelerated discovery cycle, reduced reliance on expensive experiments, and rational design of improved molecules. |
| 6.4. Materials | Create novel functional materials. | Synthesis of Metal-Organic Frameworks (MOFs), polymerization, characterization of photophysical properties. rsc.orgnih.govacs.org | Development of new materials for catalysis, chemical sensing, biomedical devices, or organic electronics. |
Q & A
Q. What biological screening approaches are applicable for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
